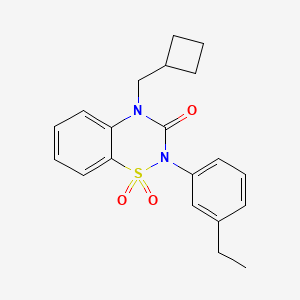![molecular formula C17H16N2O4 B6456132 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]oxy}pyridine CAS No. 2549048-68-0](/img/structure/B6456132.png)
4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]oxy}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]oxy}pyridine” is a complex organic molecule. It contains a 2,3-dihydro-1,4-benzodioxine moiety, which is a bicyclic system consisting of a benzene ring fused to a 1,4-dioxin ring . This moiety is linked to an azetidine ring, which is a four-membered heterocycle containing nitrogen . The entire structure is further connected to a pyridine ring via an ether linkage .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple heterocyclic rings. The 2,3-dihydro-1,4-benzodioxine moiety has a bicyclic structure with one oxygen atom in each ring . The azetidine ring is a saturated four-membered ring with one nitrogen atom . The pyridine ring is a six-membered ring with one nitrogen atom .Mécanisme D'action
Target of Action
The primary target of the compound “4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]oxy}pyridine” is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a widely explored anticancer drug target that plays an important role in single-strand DNA break repair processes .
Mode of Action
The compound interacts with its target, PARP1, by inhibiting its activity This inhibition disrupts the normal function of PARP1, leading to an accumulation of single-strand DNA breaks
Biochemical Pathways
The inhibition of PARP1 affects the DNA repair pathway Normally, PARP1 detects single-strand DNA breaks and signals for their repair. These double-strand breaks can lead to cell death, particularly in cancer cells that have defective homologous recombination pathways .
Result of Action
The result of the compound’s action is the inhibition of PARP1, leading to an accumulation of single-strand DNA breaks. This can result in cell death, particularly in cancer cells with defective DNA repair pathways .
Propriétés
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-(3-pyridin-4-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c20-17(14-2-1-3-15-16(14)22-9-8-21-15)19-10-13(11-19)23-12-4-6-18-7-5-12/h1-7,13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMKXWVFAAICAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)N3CC(C3)OC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,2-dimethyl-1-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)butan-1-one](/img/structure/B6456053.png)
![4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6456054.png)
![bis(methyl({[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl})amine) trihydrochloride](/img/structure/B6456059.png)
![2-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6456071.png)
![2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]-N-cyclohexylacetamide](/img/structure/B6456075.png)

![3-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-1-[(4-fluorophenyl)methyl]urea](/img/structure/B6456086.png)
![5-methoxy-2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6456110.png)

![1-[(4-chlorophenyl)methyl]-3-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]urea](/img/structure/B6456117.png)
![5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione](/img/structure/B6456125.png)
![4-methoxy-1-methyl-5-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B6456136.png)
![2-(3-methoxyphenyl)-5-{[2-(trifluoromethoxy)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6456140.png)
![2-(3,4-dimethoxyphenyl)-4-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456148.png)
